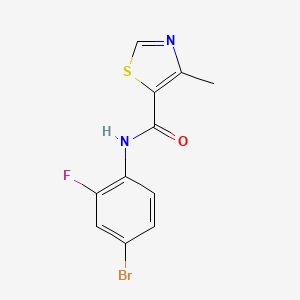![molecular formula C5H2Br2N4O B14897200 5,7-Dibromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B14897200.png)
5,7-Dibromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dibromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one is a heterocyclic compound that belongs to the class of imidazo[5,1-f][1,2,4]triazinones This compound is characterized by the presence of two bromine atoms at positions 5 and 7 of the imidazo ring, which imparts unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dibromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one typically involves a multi-step process starting from readily available imidazole derivatives. One common synthetic route includes the following steps:
Electrophilic Amination: The starting imidazole is subjected to electrophilic amination to introduce an amino group at a specific position.
Cyclization: The aminated intermediate undergoes cyclization to form the imidazo[5,1-f][1,2,4]triazinone core.
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
5,7-Dibromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[5,1-f][1,2,4]triazinones, while oxidation and reduction can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
5,7-Dibromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism by which 5,7-Dibromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one exerts its effects is primarily through its interaction with specific molecular targets. The bromine atoms enhance its reactivity, allowing it to form covalent bonds with target proteins or nucleic acids. This interaction can disrupt normal cellular processes, leading to antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[5,1-f][1,2,4]triazin-4(3H)-one: Lacks the bromine atoms and has different reactivity and applications.
5,7-Dichloroimidazo[5,1-f][1,2,4]triazin-4(1H)-one: Similar structure but with chlorine atoms instead of bromine, leading to different chemical properties.
5,7-Difluoroimidazo[5,1-f][1,2,4]triazin-4(1H)-one:
Uniqueness
The presence of bromine atoms in 5,7-Dibromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one imparts unique chemical properties, such as increased reactivity and the ability to form specific covalent bonds with biological targets. This makes it a valuable compound in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C5H2Br2N4O |
|---|---|
Peso molecular |
293.90 g/mol |
Nombre IUPAC |
5,7-dibromo-3H-imidazo[5,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C5H2Br2N4O/c6-3-2-4(12)8-1-9-11(2)5(7)10-3/h1H,(H,8,9,12) |
Clave InChI |
ARZQBOBGPQMMNI-UHFFFAOYSA-N |
SMILES canónico |
C1=NN2C(=C(N=C2Br)Br)C(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


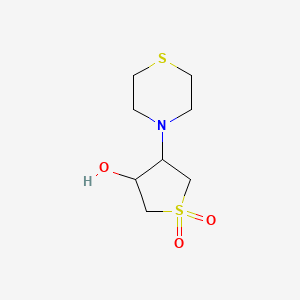

![1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione](/img/structure/B14897134.png)

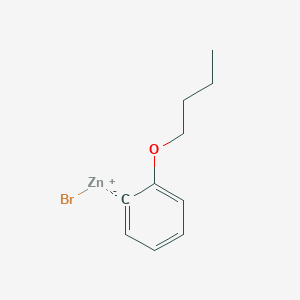


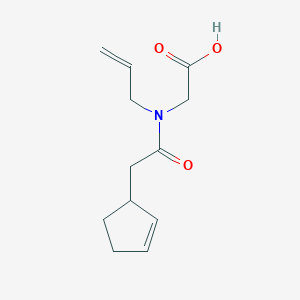
![1-Allyl-3-[(4-ketospiro[1,6-dihydrobenzo[h]quinazoline-5,1''-cyclopentane]-2-yl)amino]thiourea](/img/structure/B14897158.png)
![N-Methyl-6-nitro-2-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14897166.png)
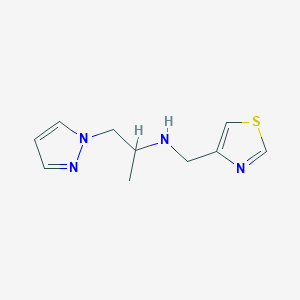
![N-(pyridin-2-ylmethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B14897190.png)
![4-[(4-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14897191.png)
